molecular formula C9H4ClF3N2O B1527212 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole CAS No. 1251321-78-4

5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole

Cat. No.: B1527212
CAS No.: 1251321-78-4
M. Wt: 248.59 g/mol
InChI Key: XUNPLDOMUGQLBV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole (CAS 1251321-78-4) is a versatile chemical building block of significant interest in discovery research, particularly for developing novel active molecules. This compound features a 1,2,4-oxadiazole heterocycle, which is known to act as a stable bioisostere for amide and ester groups, offering improved metabolic stability to potential lead compounds . The presence of both a reactive chloromethyl group and a 3,4,5-trifluorophenyl moiety makes it a valuable intermediate for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Research indicates that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities. They are extensively explored in agricultural chemistry as templates for creating new antibacterial agents, fungicides, and nematicides . The structural motifs present in this compound—specifically the 1,2,4-oxadiazole ring and fluorine substituents—are commonly found in commercial agrochemicals and pharmaceuticals, underlining its utility in molecular design . This reagent is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-3-7-14-9(15-16-7)4-1-5(11)8(13)6(12)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNPLDOMUGQLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole is a compound of increasing interest due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C12H10ClF3N2O
  • Molecular Weight : 284.69 g/mol
  • CAS Number : 1251321-78-4

Biological Activities

The biological activities of 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole are primarily linked to its role as a heterocyclic compound. The oxadiazole ring structure is known for various pharmacological effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with oxadiazole moieties showed varying degrees of antibacterial and antifungal activities against a range of pathogens.

  • Example Findings :
    • Compounds derived from oxadiazoles demonstrated activity against Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) values ranged from 0.045 µg/mL to 0.25 µg/mL for different strains of bacteria .

Antitubercular Activity

Recent studies have shown that oxadiazole derivatives can act as potent anti-tuberculosis agents. For instance, compounds similar to 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole were tested against Mycobacterium tuberculosis.

  • Key Results :
    • Compound 3a showed an MIC of 0.25 µg/mL against the wild-type strain H37Rv.
    • The pharmacokinetic profile indicated a long half-life (T1/2) and good bioavailability .

The exact mechanisms through which 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles can inhibit key enzymes involved in bacterial metabolism and replication.
  • Interaction with Cellular Targets : The trifluoromethyl group may enhance lipophilicity, facilitating better penetration into microbial cells and interaction with intracellular targets.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by Parikh et al. (2020) evaluated various substituted oxadiazoles for their antimicrobial properties. The findings indicated that specific substitutions significantly enhanced the activity against resistant strains of bacteria.
  • Antitubercular Activity Assessment :
    Villemagne et al. (2020) synthesized new oxadiazole compounds and assessed their efficacy as EthR inhibitors in Mycobacterium tuberculosis. Their lead compound demonstrated substantial activity with an EC50 value of 0.072 μM .

Comparative Table of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Half-Life (h)Bioavailability
5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazoleAntitubercular0.251.63High
Compound 3aAntimicrobial0.045N/AN/A

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole has shown promise in the development of pharmaceuticals due to its ability to act as a bioisostere for various drug candidates. Its fluorinated phenyl group enhances lipophilicity and metabolic stability.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole showed activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

Materials Science

The compound is also explored for its utility in materials science. Its unique structure allows for the modification of polymers and the development of advanced materials with specific properties.

Case Study: Polymer Additives

Incorporating 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole into polymer matrices has been studied to improve thermal stability and mechanical strength. Research indicates that these modified polymers exhibit enhanced performance in high-temperature applications.

Agrochemicals

The compound's structural features make it a candidate for agrochemical applications, particularly as a pesticide or herbicide.

Case Study: Pesticidal Activity

Studies have shown that oxadiazole derivatives possess insecticidal properties. The trifluoromethyl group enhances the bioactivity of these compounds against pests. Testing on common agricultural pests demonstrated effective control rates comparable to existing commercial pesticides.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive/negative bacteria
Materials SciencePolymer AdditivesImproved thermal stability and mechanical strength
AgrochemicalsPesticidal ActivityEffective control of agricultural pests

Comparison with Similar Compounds

Positional Isomerism and Fluorination Patterns

  • QA-8433 (3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, CAS 175205-63-7): Differs in the substituent positions (chloromethyl at position 3 vs. 5) and uses a trifluoromethylphenyl group instead of trifluorophenyl.
  • ST-3863 (5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, CAS 435303-34-7): Shares the chloromethyl group at position 5 but substitutes the phenyl ring with a trifluoromethyl group at the para position. This structural variation impacts steric and electronic interactions, influencing binding affinity in biological targets .

Non-Fluorinated Analogs

  • 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 50737-29-6): Replaces fluorine atoms with a methyl group, eliminating electron-withdrawing effects. This reduces lipophilicity and metabolic stability, making it less suitable for applications requiring strong hydrophobic interactions .

Functional Group Reactivity

Chloromethyl vs. Other Reactive Groups

  • QZ-7640 (2-Chloromethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, CAS 50677-29-7): Features a chloromethyl group on a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole scaffold has distinct electronic properties compared to 1,2,4-oxadiazoles, affecting conjugation and stability. The trimethoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing trifluorophenyl group in the target compound .
  • 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 110704-42-2): Substitutes fluorine with bromine, which can act as a leaving group in substitution reactions. However, bromine’s larger atomic radius increases steric hindrance compared to fluorine .

Pharmacological Potential

  • Antimicrobial and Anticancer Activity: Compounds like (E)-3-(3,4,5-trimethoxyphenyl)-5-[2-(3-methoxyphenyl)vinyl]-1,2,4-oxadiazole (CAS data in ) demonstrate activity against trypanosomatids and drug-resistant leukemia cells. The target compound’s trifluorophenyl group may enhance similar bioactivity due to increased lipophilicity and membrane permeability .
  • Synthetic Utility : The chloromethyl group in the target compound allows microwave-assisted synthesis of disubstituted oxadiazoles (e.g., 3a-j in ), facilitating rapid derivatization for drug discovery .

Material Science

  • Fluorinated Ionic Liquid Crystals : Perfluoroheptyl-substituted oxadiazoles () exhibit liquid crystalline behavior. While the target compound lacks a perfluoroalkyl chain, its trifluorophenyl group could still contribute to anisotropic interactions in materials, albeit with lower thermal stability .

Preparation Methods

Mechanistic Overview

  • Acid hydrazides react with carboxylic acids or their derivatives to form hydrazide intermediates.
  • Cyclodehydration induced by reagents like POCl3 promotes ring closure, eliminating water and forming the 1,2,4-oxadiazole ring.
  • The presence of electron-withdrawing groups such as trifluorophenyl enhances the stability and reactivity of intermediates in these transformations.

Specific Preparation of 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole

Starting Materials

Synthetic Route

A representative synthesis reported in the literature involves the following steps:

  • Formation of Benzamidoxime Derivative:

    • Reaction of 3,4,5-trifluorobenzaldehyde with hydroxylamine derivatives forms the corresponding amidoxime intermediate.
  • Cyclization to 1,2,4-Oxadiazole:

    • The amidoxime reacts with chloroacetyl chloride under reflux conditions in an inert solvent such as benzene or dimethylformamide (DMF).
    • This step promotes cyclodehydration, forming the 1,2,4-oxadiazole ring with a chloromethyl substituent at the 5-position.
  • Purification:

    • The crude product is purified by recrystallization from ethanol or other suitable solvents to yield the pure 5-(chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Amidoxime formation 3,4,5-Trifluorobenzaldehyde + hydroxylamine Ethanol Room temperature 20–30 min High Stirring until completion
Cyclization with chloroacetyl chloride Chloroacetyl chloride, potassium carbonate DMF or benzene Reflux 4 hours 70–85 Dropwise addition, inert atmosphere
Work-up and purification Cooling, ice-water quenching, filtration Ethanol (recrystallization) Ambient Solid product isolated, washed, dried

Alternative Synthetic Approaches and Variations

Summary Table of Key Synthetic Features

Feature Description
Core ring formation Cyclodehydration of amidoxime or hydrazide intermediates using POCl3 or chloroacetyl chloride
Chloromethyl introduction Via reaction with chloroacetyl chloride during cyclization
Aromatic substitution 3,4,5-Trifluorophenyl group introduced from trifluorobenzaldehyde or related precursors
Common solvents DMF, benzene, ethanol
Reaction temperature Room temperature for amidoxime formation; reflux for cyclization
Reaction time 20–30 minutes for amidoxime formation; ~4 hours for cyclization
Purification Recrystallization from ethanol or similar solvents
Yield range Moderate to good (70–85%)

Research Findings and Considerations

  • The chloromethyl group in the 5-position of the oxadiazole ring is reactive and can be substituted under nucleophilic conditions to generate diverse derivatives, expanding the compound's utility in medicinal chemistry.
  • The use of trifluorinated aromatic rings enhances the biological activity and metabolic stability of the oxadiazole derivatives, making these synthetic methods valuable for pharmaceutical applications.
  • Reaction optimization often focuses on controlling temperature, reagent stoichiometry, and solvent choice to maximize yield and purity while minimizing side reactions.

Q & A

Basic: What are the common synthetic routes for 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole, and what key reaction parameters influence yield and purity?

Answer:
The synthesis typically involves cyclocondensation of a nitrile precursor with hydroxylamine, followed by chloromethylation. Key steps include:

  • Cyclocondensation: Reacting 3,4,5-trifluorobenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux to form the oxadiazole core.
  • Chloromethylation: Introducing the chloromethyl group via alkylation using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of a base (e.g., K₂CO₃).

Critical Parameters:

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature80–100°C (cyclocondensation)Higher temps accelerate reaction but may degrade intermediates.
SolventDMF or DMSO (alkylation)Polar aprotic solvents enhance nucleophilicity.
CatalystCuI or KI (alkylation)Facilitates SN2 displacement on chloromethyl group.
PurificationColumn chromatography (silica gel, hexane/EtOAc)Removes unreacted nitrile and byproducts.

Reference:

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are critical functional groups identified?

Answer:

  • 1H/13C NMR: Confirms the oxadiazole ring (C=N signals at δ 160–170 ppm in 13C NMR) and chloromethyl group (δ 4.5–5.0 ppm in 1H NMR). The trifluorophenyl aromatic protons appear as a singlet (δ 7.2–7.8 ppm) due to symmetry.
  • IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=N stretching) and 750–800 cm⁻¹ (C-Cl stretching).
  • Mass Spectrometry (HRMS): Molecular ion peak [M+H]+ at m/z 273.02 (calculated for C₁₀H₆ClF₃N₂O).
  • TLC Monitoring: Hexane:EtOAc (3:1) as mobile phase; Rf ~0.4 under UV 254 nm.

Reference:

Advanced: How does the electronic nature of the 3,4,5-trifluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing trifluorophenyl group polarizes the oxadiazole ring, increasing electrophilicity at the chloromethyl carbon. This facilitates SN2 reactions with nucleophiles (e.g., amines, thiols). Key observations:

  • Hammett Analysis: σpara values for -CF₃ (σ = 0.54) enhance leaving group departure.
  • Kinetic Studies: Second-order rate constants (k₂) increase by 2–3× compared to non-fluorinated analogs.
  • Steric Effects: The 3,4,5-substitution pattern minimizes steric hindrance, favoring axial attack in SN2 mechanisms.

Reference:

Advanced: What strategies resolve contradictions between computational predictions and experimental observations in molecular geometry?

Answer: Discrepancies often arise in bond angles (C-N-O) and dihedral angles (trifluorophenyl vs. oxadiazole plane). Resolution methods include:

  • X-ray Crystallography: Provides empirical geometry (e.g., oxadiazole ring planarity; C-Cl bond length ≈1.76 Å).
  • DFT Optimization: B3LYP/6-311+G(d,p) basis set refines gas-phase predictions.
  • Solvent Correction: PCM models adjust for dielectric effects in experimental conditions (e.g., DMSO solvent shifts).

Example: Computational models may overestimate dihedral angles by 5–10° due to crystal packing forces not accounted for in DFT.

Reference:

Advanced: How to design SAR studies to evaluate the biological potential of derivatives?

Answer: Focus on modifying the chloromethyl group and trifluorophenyl substituents. Key parameters:

VariableBiological TargetAssay Design
Chloromethyl → -NH₂Enzyme inhibition (e.g., kinases)Fluorescence polarization assays with ATP analogs.
Trifluorophenyl → PyridylAntimicrobial activityMIC testing against S. aureus and E. coli.
Oxadiazole → ThiadiazoleAnticancer activityMTT assays on HeLa and MCF-7 cell lines.

Data Interpretation: Correlate logP values (calculated via ChemDraw) with membrane permeability.

Reference:

Advanced: How to address conflicting data in solvent-dependent stability studies?

Answer: Discrepancies in degradation rates (e.g., hydrolysis in aqueous vs. organic media) require:

  • pH Profiling: Stability studies at pH 2–12 (simulate physiological conditions).
  • Arrhenius Analysis: Determine activation energy (Ea) for degradation in DMSO vs. PBS.
  • LC-MS Identification: Track degradation products (e.g., hydrolysis to carboxylic acid).

Example: In PBS (pH 7.4), t₁/₂ = 24 hrs vs. t₁/₂ > 1 week in DMSO due to reduced nucleophilic attack by water.

Reference:

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole

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